
Carbadox
Overview
Description
Carbadox (methyl 3-(2-quinoxalinylmethylene)carbazate-N1,N4-dioxide) is a synthetic quinoxaline-di-N-oxide (QdNO) antibiotic used extensively in swine production to prevent dysentery caused by Brachyspira hyodysenteriae and to improve feed efficiency . It is administered in feed at subtherapeutic doses (55 mg/kg) and exhibits bactericidal activity, primarily targeting Gram-negative bacteria . This compound's mechanism involves inhibiting DNA synthesis and inducing prophages in bacterial populations, leading to cell lysis and horizontal gene transfer . Its metabolites, notably desoxythis compound (DCDX), are carcinogenic, prompting regulatory restrictions in the EU, Canada, and other regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbadox is synthesized through a multi-step process involving the reaction of quinoxaline derivatives. The key steps include the formation of quinoxaline-2-carboxylic acid, which is then converted to its methyl ester form.
Industrial Production Methods
In industrial settings, this compound is produced by reacting quinoxaline-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This intermediate is then treated with hydrazine to yield this compound. The reaction conditions typically involve controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carbadox undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoxaline-2,3-dioxide derivatives.
Reduction: It can be reduced to form quinoxaline derivatives with lower oxidation states.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different antimicrobial properties and applications .
Scientific Research Applications
Growth Promotion and Feed Efficiency
Carbadox is widely recognized for its role in improving feed efficiency in swine. Studies have shown that the inclusion of this compound in the diets of weaned pigs leads to significant improvements in average daily gain and feed conversion ratios. For instance, a study conducted by Yen et al. revealed that feeding piglets this compound resulted in enhanced growth rates and increased feed intake during the initial weeks post-weaning .
Case Study: Growth Performance
Study Reference | Age of Pigs | Dosage (mg/kg) | Findings |
---|---|---|---|
Yen et al. (2021) | 4-5 weeks | 55 | Improved average daily gain and feed efficiency |
Harper et al. (2021) | 10-11 weeks | 55 | Increased average daily gain in two trials |
Disease Prevention
This compound is effective against various bacterial infections in swine, particularly those caused by Brachyspira hyodysenteriae, the causative agent of swine dysentery. The antibiotic helps maintain gut health by controlling pathogenic bacteria while promoting beneficial microbial populations .
Case Study: Disease Control
In a controlled study, this compound was administered to groups of pigs exposed to Brachyspira hyodysenteriae. The treated group exhibited lower incidence rates of dysentery compared to untreated controls, demonstrating this compound's efficacy in preventing disease outbreaks .
Effects on Gut Microbiota
Research has indicated that this compound significantly alters the gut microbiota composition in swine. A study published in Frontiers in Microbiology reported that this compound exposure led to changes in bacterial community structure, impacting overall gut health . This alteration can have both beneficial and detrimental effects, including the potential for increased antibiotic resistance.
Microbiota Analysis
Parameter | Control Group | This compound Group |
---|---|---|
Bacterial Richness | Higher | Lower |
Shannon Diversity Index | Higher | Lower |
Safety and Toxicological Concerns
While this compound has beneficial applications, there are safety concerns associated with its use. Long-term studies have suggested that this compound may have carcinogenic potential under certain conditions. For example, research indicated that it could induce hepatic lesions and tumors in laboratory rats when administered at high doses over extended periods .
Toxicological Findings
- Hepatotoxicity : Studies indicated liver damage and benign nodular hyperplasia associated with prolonged this compound exposure.
- Carcinogenic Potential : Long-term feeding studies raised concerns about its potential as a hepatocarcinogen, although its potency appears low compared to other compounds .
Regulatory Status and Recommendations
The use of this compound is regulated in many countries due to its potential health risks. In the European Union, it is banned for use in food-producing animals due to concerns about residues in meat products and their implications for human health . In contrast, it remains approved for use in the United States under specific guidelines.
Mechanism of Action
Carbadox exerts its effects by inhibiting DNA synthesis in bacteria. It intercalates into the bacterial DNA, causing breaks and mutations that ultimately lead to cell death. The primary molecular targets are the bacterial DNA and associated enzymes involved in DNA replication .
Comparison with Similar Compounds
Structural and Functional Comparison with QdNO Analogs
Carbadox belongs to the QdNO class, characterized by a quinoxaline-1,4-dioxide core. Key analogs include olaquindox (OLA), mequindox (MEQ), and quinocetone (QCT).
Table 1: Structural and Pharmacokinetic Differences
Compound | Key Structural Features | Primary Use | Bioactivity |
---|---|---|---|
This compound | Methyl carbazate group at position 2 | Swine dysentery, growth promotion | Bactericidal; prophage induction |
Olaquindox | Ethoxy group at position 2 | Poultry/swine growth promoter | Bacteriostatic; higher cytotoxicity |
Mequindox | Acetyl group at position 2 | Veterinary antibacterial | Oxidative stress induction in liver |
Quinocetone | Cyclohexane ring at position 2 | Swine/poultry growth promoter | Lower mutagenicity than this compound |
Key Findings :
- This compound and OLA are more toxic than QCT or MEQ due to reactive metabolites linked to DNA damage .
- This compound uniquely induces prophages in Salmonella and E. coli, facilitating phage-mediated gene transfer of virulence and antibiotic resistance genes .
Pharmacological and Microbiome Effects
Antimicrobial Spectrum
- This compound : Effective against Clostridium spp., Brachyspira spp., and Gram-negative enterobacteria .
- Olaquindox : Broader activity against E. coli and Salmonella but with higher resistance selection .
- Traditional Antibiotics (e.g., β-lactams) : Target Firmicutes and Bacteroidetes but lack prophage-inducing effects .
Impact on Gut Microbiota
- This compound: Causes an initial reduction in microbial diversity (Shannon index decrease by 0.19) and selects for Prevotella populations. Recovery occurs within 1–3 weeks despite continued administration .
- OLA and MEQ : Similar reductions in diversity but persist longer due to slower microbial adaptation .
- Zinc Oxide (Growth Promoter) : Less disruptive to microbiota but synergizes with this compound to improve growth performance (20% higher ADG) .
Resistance Development
- This compound selects for resistant enterobacteria at a lower rate than ampicillin or chloramphenicol. Resistance plasmids are often transferable but unstable post-withdrawal .
- QdNOs like OLA and MEQ show cross-resistance due to shared efflux pump mechanisms .
Residue and Environmental Persistence
- This compound : Rapidly metabolized to DCDX in swine tissues. Residues in liver (125 ppb DCDX at 24h post-withdrawal) exceed EU maximum residue limits (MRLs = 0 ppb) .
- OLA : Persists longer in poultry muscle, necessitating longer withdrawal periods .
- Environmental Fate: this compound and DCDX react with free chlorine in water treatment (kapp = 51.8 M⁻¹s⁻¹ at pH 4), forming hydroxylated byproducts that retain antibacterial activity . Other QdNOs (e.g., quindoxin) are less reactive .
Biological Activity
Carbadox is a synthetic antibiotic and growth promoter primarily used in swine production. Its biological activity encompasses a range of effects on microbial populations, metabolic pathways, and physiological responses in pigs. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound (chemical formula: CHNO) is known for its antibacterial properties and its role in promoting growth in livestock. It is typically administered through feed at concentrations around 50 ppm. The compound acts by inhibiting bacterial protein synthesis, thereby affecting gut microbiota composition and enhancing nutrient absorption.
Metabolism and Pharmacokinetics
Research has demonstrated that this compound undergoes rapid metabolism in swine. A study involving seven-week-old pigs showed that after administration of this compound, peak plasma radioactivity occurred approximately three hours post-dose. Key metabolites identified included:
- This compound : 13%
- Desoxythis compound : 9-19%
- Carbadoxaldehyde : 13%
- Quinoxaline-2-carboxylic acid (QCA) : 19%
Approximately two-thirds of the administered dose was eliminated via urine within 48-72 hours, with residual radioactivity detected in liver tissues even after 14 days post-treatment .
Effects on Gut Microbiota
This compound significantly alters the gut microbiota of swine. A study reported that within four days of administration, there were notable changes in bacterial community structure. Specifically, treated pigs exhibited a marked increase in Prevotella populations, while non-medicated pigs showed a rise in Escherichia coli upon dietary change after this compound withdrawal. This suggests that this compound may help maintain gut health by preventing pathogenic bacterial overgrowth during treatment .
Table 1: Changes in Gut Microbiota Composition
Time Point | Treatment Group | Prevotella Abundance | E. coli Abundance |
---|---|---|---|
Pre-treatment | Non-medicated | Baseline | Baseline |
Day 4 | This compound-treated | Increased | Decreased |
Day 14 | Non-medicated | Decreased | Increased |
Physiological Effects
The physiological effects of this compound include alterations in hormonal levels and enzyme activity. For instance, studies indicated that this compound administration resulted in altered plasma aldosterone levels, particularly at higher dosages (100-200 ppm), which were significantly lower than control groups during the initial weeks of treatment . Additionally, it was found to activate the renin-angiotensin system, possibly due to suppression of mineralocorticoid secretion.
Case Study: Adrenal Lesions
A study investigating adrenal lesions in swine found that pigs receiving higher doses of this compound (100-200 ppm) exhibited persistent adrenal lesions even weeks after treatment cessation. Histological evaluations revealed that recovery from these lesions was incomplete at higher dosages .
Safety and Regulatory Considerations
Despite its efficacy as a growth promoter and antimicrobial agent, concerns regarding the safety of this compound have led to regulatory scrutiny. Notably, desoxythis compound has been associated with carcinogenic effects in rodent studies; however, QCA has shown no tumorigenic potential at tested doses . The FDA has established withdrawal periods to minimize residue levels in edible tissues before slaughter.
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying Carbadox residues in feed or biological matrices?
this compound quantification typically employs liquid chromatography (LC) with fluorescence or UV detection. For feed analysis, the AOAC Official Method 969.55 specifies extraction with dimethylformamide-water, cleanup via alumina columns, and calculation using standardized formulas (e.g., % this compound = (A/g sample) × [1/(A' - A)] × (mg/mL std) × dilution factors) . Validation studies report recoveries >95% with coefficients of variation ≤13% .
Q. How do researchers design controlled trials to evaluate this compound’s growth-promoting effects in swine?
Trials often use randomized block designs with pen-level replication. For example, studies assign pigs to diets with/without this compound (e.g., 50 g/ton) and measure performance metrics (ADG, ADFI, F/G) over phases (e.g., 0–21 d treatment, 21–35 d withdrawal). Statistical models (e.g., SAS PROC MIXED) account for fixed effects (diet, additive) and random effects (pen, experiment) .
Q. What safety assessments are critical for this compound given its carcinogenic potential?
Regulatory evaluations prioritize residue depletion studies and metabolite analysis (e.g., desoxythis compound). The FDA cites Codex Alimentarius findings that no safe residue threshold exists due to carcinogenicity in lab animals . Researchers must align with guidelines for carcinogen risk assessment, including long-term bioassays and dose-response modeling .
Advanced Research Questions
Q. How can contradictory findings on this compound’s impact on gut microbiota be resolved?
Temporal and methodological factors explain discrepancies. For instance, 16S rRNA sequencing shows transient shifts in Prevotella dominance during early treatment (days 2–4), but no lasting changes post-withdrawal. Digital PCR confirms that absolute Prevotella abundance remains stable, suggesting relative changes stem from suppression of competing taxa . Studies must standardize sampling intervals and distinguish relative vs. absolute microbial abundance.
Q. What experimental approaches detect this compound-induced phage-mediated gene transfer in Salmonella?
Prophage induction assays (e.g., monitoring sodCIII::neo transduction) and electron microscopy confirm lytic phage release. Metatranscriptomic analyses (e.g., FIGfam annotations) reveal upregulated phage lytic cycle genes (e.g., integrases, capsid proteins) within 2 days of this compound exposure . Longitudinal virome sequencing further tracks phage population dynamics and horizontal gene transfer of antibiotic resistance genes.
Q. How do interactions between this compound and feed additives (e.g., essential oils) affect statistical interpretation?
Factorial designs (e.g., 2×3 By-O-Reg+ × this compound) with orthogonal contrasts are essential. For example, linear/quadratic contrasts reveal non-linear responses (e.g., F/G improvement at low By-O-Reg+ doses but decline at higher doses). Interaction effects (e.g., this compound masking By-O-Reg+ impacts on ADFI) require partitioned variance analysis .
Q. Methodological Recommendations
- Statistical Models : Use mixed-effects models (SAS PROC MIXED) with pen/period as random effects to account for clustered data .
- Microbiome Analysis : Combine 16S rRNA sequencing with digital PCR to disentangle relative vs. absolute abundance shifts .
- Residue Compliance : Follow AOAC protocols for this compound quantification, noting sensitivity to extraction conditions (e.g., overnight leach adjustments) .
Properties
IUPAC Name |
methyl N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGGLBAWFMIPPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | CARBADOX | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043913 | |
Record name | Carbadox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; Practically insoluble in water; [Merck Index], YELLOW CRYSTALS. | |
Record name | Carbadox | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4203 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CARBADOX | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 58 mg/L at 22 °C, Solubility in water: none | |
Details | Stock TJ et al; Environ Sci Technol 39: 135-42 (2005) | |
Record name | CARBADOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7028 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Stock TJ et al; Environ Sci Technol 39: 135-42 (2005) | |
Record name | CARBADOX | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: | |
Record name | CARBADOX | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Minute yellow crystals | |
CAS No. |
6804-07-5 | |
Record name | Carbadox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6804-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbadox [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006804075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbadox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbadox | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBADOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2X04R2E2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CARBADOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7028 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CARBADOX | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
239.5-240 °C, 239.5 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 310 | |
Record name | CARBADOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7028 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 310 | |
Record name | CARBADOX | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.